3,5-Dimethoxy-benzamidine
説明
Structure
3D Structure
特性
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVKAODVZAZVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394448 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-49-4 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dimethoxy Benzamidine and Its Derivatives
Established Synthetic Routes to the Core Structure
The construction of the fundamental 3,5-dimethoxy-benzamidine scaffold can be achieved through several reliable and well-documented synthetic pathways. These methods primarily focus on the formation of the amidine functional group from readily available precursors.
Synthesis from 3,5-Dimethoxybenzonitrile (B100136) Precursors
A primary and widely utilized method for the synthesis of this compound is the Pinner reaction, which proceeds via an imino ether intermediate from the corresponding nitrile, 3,5-dimethoxybenzonitrile. nih.govorganic-chemistry.org This reaction is typically carried out in a two-step sequence.
First, 3,5-dimethoxybenzonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This acid-catalyzed addition of the alcohol to the nitrile functionality results in the formation of an intermediate imino ether hydrochloride, often referred to as a Pinner salt. gla.ac.ukunive.it The reaction conditions must be strictly anhydrous to prevent hydrolysis of the nitrile or the intermediate salt to the corresponding ester or amide. gla.ac.uk
Step 1: Pinner Salt Formation
3,5-Dimethoxybenzonitrile + Ethanol + HCl (anhydrous) → 3,5-Dimethoxy-benzimidic acid ethyl ester hydrochloride
Step 2: Ammonolysis
3,5-Dimethoxy-benzimidic acid ethyl ester hydrochloride + NH₃ (excess) → this compound hydrochloride + Ethanol
Reactions Involving Amidinium Salts
Amidinium salts are valuable intermediates in organic synthesis and can be employed in the preparation of N-substituted this compound derivatives. google.com These salts can be generated through various methods, including the reaction of carboxamides with dialkyl sulfates. google.com For instance, 3,5-dimethoxybenzamide (B98736) could be reacted with a reagent like dimethyl sulfate (B86663) to form an intermediate imidic ester alkyl sulfate, which upon reaction with an amine, would yield the corresponding N-substituted amidinium salt.
The amidinium salts themselves are reactive species and can participate in further transformations. For example, they can be used as precursors for the synthesis of various heterocyclic compounds. google.com The general principle involves the reaction of a pre-formed amidinium salt containing the 3,5-dimethoxyphenyl moiety with a suitable binucleophile to construct a new heterocyclic ring.
While less common for the direct synthesis of the parent this compound, the use of amidinium salt chemistry provides a versatile platform for the synthesis of more complex derivatives.
Biginelli-like Reactions and Related Multicomponent Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The Biginelli reaction, a classic MCR, and its variations can be adapted to synthesize derivatives that incorporate the 3,5-dimethoxyphenyl scaffold, which is structurally related to this compound. beilstein-journals.orgamazonaws.comunair.ac.id
In a typical Biginelli-type reaction, an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative are condensed under acidic conditions to yield a dihydropyrimidinone or dihydropyrimidinethione. nih.govbeilstein-journals.org By employing 3,5-dimethoxybenzaldehyde (B42067) as the aldehyde component, it is possible to generate a library of compounds bearing the 3,5-dimethoxyphenyl group at a key position on the heterocyclic ring.
For example, the reaction of 3,5-dimethoxybenzaldehyde, ethyl acetoacetate, and urea would yield a dihydropyrimidinone with a 3,5-dimethoxyphenyl substituent. While this does not directly produce this compound, the resulting heterocyclic scaffold contains the desired substituted aromatic ring and can be considered a derivative in a broader sense, with potential for further chemical modification. beilstein-journals.orgnih.gov The efficiency and atom economy of MCRs make them an attractive approach for generating libraries of diverse compounds for biological screening. rsc.org
| Reaction Type | Starting Materials | Key Intermediates/Products | Advantages |
| Pinner Reaction | 3,5-Dimethoxybenzonitrile, Alcohol, HCl, Ammonia | Imino ether hydrochloride (Pinner salt) | Good yields, readily available starting materials. |
| Amidinium Salt Reactions | 3,5-Dimethoxybenzamide, Alkylating agents, Amines | N-substituted amidinium salts | Versatile for synthesizing derivatives and heterocycles. |
| Biginelli-like Reactions | 3,5-Dimethoxybenzaldehyde, β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinones/thiones | High efficiency, atom economy, access to diverse scaffolds. |
Advanced Derivatization Strategies for Structural Modification
Beyond the synthesis of the core structure, the development of advanced derivatization strategies is crucial for creating analogues of this compound with modified properties. These methods focus on the selective functionalization of different parts of the molecule.
Nucleophilic Substitution Reactions of Methoxy (B1213986) Groups
The methoxy groups on the aromatic ring of this compound are generally considered to be poor leaving groups for classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. nih.govsemanticscholar.org
However, recent advancements have demonstrated that under specific conditions, methoxy groups on arenes can undergo nucleophilic displacement. ntu.edu.sg For instance, the use of a sodium hydride-lithium iodide composite has been shown to facilitate the intramolecular amination of methoxy arenes, where a tethered amine displaces a methoxy group. ntu.edu.sg This suggests that it may be possible to achieve nucleophilic substitution of the methoxy groups in this compound derivatives, particularly in an intramolecular fashion or with highly reactive nucleophiles.
Challenges in this approach include the potential for competing reactions and the need for harsh reaction conditions. Nevertheless, the ability to replace the methoxy groups with other functionalities, such as different alkoxy groups or amino groups, would significantly expand the accessible chemical space for this class of compounds.
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds by directly converting C-H bonds into other functional groups. nih.gov This approach avoids the need for pre-functionalized starting materials and can offer novel retrosynthetic disconnections.
For derivatives of this compound, C-H functionalization could be employed to introduce substituents at the ortho positions of the aromatic ring. The existing substituents (two methoxy groups and the amidine group) would influence the regioselectivity of such reactions.
Cross-Coupling Reactions for Complex Molecular Architectures
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the construction of complex molecular frameworks. Starting from precursors like 3,5-dimethoxybenzamide or 3,5-dimethoxybenzonitrile, various cross-coupling strategies can be employed.
The Buchwald-Hartwig amination , a palladium-catalyzed C-N cross-coupling reaction, is a prominent method for forming arylamines. While direct use of this compound is less common, its precursor, 3,5-dimethoxybenzamide, can participate in such reactions to create more complex substituted benzamides, which can then be converted to the corresponding amidines. nih.govresearchgate.netbu.edu.eg
Another key strategy is the Suzuki-Miyaura cross-coupling , which forms C-C bonds by reacting an organoboron compound with an organic halide or triflate. The synthesis of meta-substituted aryl nitriles, such as 3,5-dimethoxybenzonitrile, can be achieved through a sequence of iridium-catalyzed C-H borylation followed by a copper-mediated cyanation. nih.gov The resulting 3,5-dimethoxybenzonitrile can be further functionalized. For instance, after conversion to an arylboronic ester, it can undergo Suzuki-Miyaura coupling with other aromatic halides, building complex biaryl structures that can serve as backbones for advanced derivatives. nih.govsemanticscholar.org
Table 1: Overview of Cross-Coupling Reactions for 3,5-Dimethoxybenzoyl Precursors
| Reaction Type | Starting Material | Key Reagents | Bond Formed | Potential Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 3,5-Dimethoxybenzamide | Palladium catalyst, phosphine (B1218219) ligand, base, aryl halide | C-N | N-Aryl-3,5-dimethoxybenzamides |
| Suzuki-Miyaura Coupling | Arylboronic ester of 3,5-dimethoxybenzonitrile | Palladium catalyst, base, aryl halide | C-C | Biaryl nitriles |
Formation of Heterocyclic Hybrids and Conjugates
The this compound moiety is a valuable building block for the synthesis of various nitrogen-containing heterocycles. The amidine functionality (N-C-N) can act as a key component in cyclocondensation reactions to form pyrimidines, while its precursors like benzohydrazides and amidoximes are essential for creating oxadiazoles (B1248032) and triazines.
The synthesis of pyrimidines is a cornerstone of heterocyclic chemistry, often relying on the condensation of an amidine with a 1,3-bifunctional three-carbon fragment, such as a β-diketone or an α,β-unsaturated ketone (chalcone). nsf.gov This [3+3] cyclocondensation is a widely used and versatile method for constructing the pyrimidine (B1678525) ring. researchgate.net In this context, this compound can theoretically serve as the N-C-N fragment. Reaction with a suitable 1,3-dicarbonyl compound under acidic or basic conditions would lead to the formation of a 2-(3,5-dimethoxyphenyl)-substituted pyrimidine. Similarly, a Michael addition reaction with a chalcone, followed by cyclization and dehydration, would yield diaryl-substituted pyrimidines. researchgate.netresearchgate.net While this represents a classic and plausible route, specific examples detailing the use of this compound in these reactions are not extensively documented in the surveyed literature.
Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,3,4- and 1,2,4-isomers are particularly significant in medicinal chemistry.
1,3,4-Oxadiazole derivatives are commonly synthesized from acylhydrazones or benzohydrazides. One established route involves the reaction of 3,5-dimethoxybenzohydrazide (B1297025) with a carboxylic acid or its derivative, followed by cyclodehydration. For example, 3,5-dimethoxybenzohydrazide can be coupled with other carboxylic acids, and the resulting N,N'-diacylhydrazine intermediate is cyclized using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov A notable synthesis involves the reaction of 3,5-dimethoxybenzohydrazide with 2-chloro-1,4-naphthoquinone (B24044) to form N'-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide, a complex acylhydrazone which is a precursor to further heterocyclic systems.
1,2,4-Oxadiazole (B8745197) derivatives are typically prepared from N-hydroxy benzamidines (amidoximes). The synthesis starts with 3,5-dimethoxybenzonitrile , which is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to yield 3,5-dimethoxyphenylamidoxime . researchgate.net This amidoxime (B1450833) intermediate can then undergo cyclocondensation with various reagents like acid chlorides, anhydrides, or carboxylic acids to form the 1,2,4-oxadiazole ring.
The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from thiosemicarbazide (B42300) precursors. This process begins with the acylation of a suitable hydrazide. Specifically, a hydrazide derived from a 3,5-dimethoxybenzoyl precursor is reacted with an isothiocyanate to form an N-acylthiosemicarbazide. The subsequent cyclization of this intermediate under alkaline conditions leads to the formation of a 1,2,4-triazole-3-thione derivative. For instance, reacting a hydrazide with phenyl isothiocyanate yields a thiosemicarbazide, which upon treatment with a base like sodium hydroxide, undergoes intramolecular cyclization where the N-4 nitrogen atom acts as a nucleophile, attacking the thiocarbonyl group to form the triazole ring.
Synthesis of N-Acylhydrazone and Thiosemicarbazide Derivatives
N-Acylhydrazones and thiosemicarbazides are important intermediates in the synthesis of heterocyclic compounds and are also investigated for their own biological activities. Both classes of compounds are readily prepared from 3,5-dimethoxybenzohydrazide .
N-Acylhydrazones are synthesized via the condensation reaction between 3,5-dimethoxybenzohydrazide and an appropriate aldehyde or ketone. For example, the reaction of 3,5-dimethoxybenzohydrazide with a resveratrol-derived aldehyde yields N′-((E)-2,4-dihydroxy-6-((E)-4-hydroxystyryl)benzylidene)-3,5-dimethoxybenzohydrazide. This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid.
Thiosemicarbazides are formed by the reaction of 3,5-dimethoxybenzohydrazide with an isothiocyanate. This addition reaction proceeds readily to give the corresponding 1-acyl-4-substituted-thiosemicarbazide. These thiosemicarbazide derivatives are key precursors for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles.
Table 2: Synthesis of Key Intermediates from 3,5-Dimethoxybenzohydrazide
| Derivative Class | Reactant | Reaction Type | Product |
|---|---|---|---|
| N-Acylhydrazone | Aldehyde or Ketone | Condensation | N'-Alkylidene/Arylidene-3,5-dimethoxybenzohydrazide |
| Thiosemicarbazide | Isothiocyanate | Addition | 1-(3,5-Dimethoxybenzoyl)thiosemicarbazide |
Preparation of N-Hydroxy Benzamidine (B55565) (Amidoxime) Derivatives
N-Hydroxy benzamidines, also known as amidoximes, are crucial intermediates for the synthesis of 1,2,4-oxadiazoles and other derivatives. The preparation of 3,5-dimethoxy-N-hydroxy-benzamidine (also called 3,5-dimethoxyphenylamidoxime) is achieved through the reaction of 3,5-dimethoxybenzonitrile with hydroxylamine. researchgate.net The reaction typically involves heating the nitrile with hydroxylamine hydrochloride in a solvent such as ethanol, in the presence of a base like sodium hydroxide. researchgate.net The base deprotonates the hydroxylamine hydrochloride, allowing the nucleophilic hydroxylamine to attack the electrophilic carbon of the nitrile group, leading to the formation of the amidoxime product after workup.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Dimethoxy Substitution Pattern on Biological Potency and Selectivity
The substitution pattern of methoxy (B1213986) groups on the benzamidine (B55565) scaffold is a critical determinant of biological potency and selectivity. The 3,5-dimethoxy arrangement, in particular, positions the methoxy groups meta to the amidine functionality. This specific placement influences the electronic environment of the aromatic ring, which in turn affects how the molecule interacts with its biological targets.
Studies on related benzamide structures have shown that the position and number of methoxy groups can significantly alter activity. For instance, in a series of benzimidazole-derived carboxamides, the presence and position of methoxy and hydroxyl groups on the phenyl ring were found to be important for their antiproliferative and antioxidative activities nih.gov. While not directly 3,5-dimethoxy-benzamidine, these findings underscore the principle that methoxy substitution patterns are key to modulating biological response. The 3,5-positioning can influence the molecule's conformation and its ability to fit into a specific binding pocket, thereby affecting both affinity and selectivity.
The methoxy group (-OCH3) exhibits a dual electronic nature that is fundamental to its role in molecular interactions. It acts as a strong electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, increasing its electron density researchgate.netstackexchange.com. This effect is most pronounced when the methoxy group is positioned ortho or para to an electron-withdrawing group.
Impact of Aromatic and Heterocyclic Substituents on Activity
The introduction of additional aromatic or heterocyclic substituents to the benzamidine core is a common strategy to explore and optimize biological activity. These modifications can impact the molecule's steric profile, electronic properties, and potential for forming additional interactions with the target protein.
| Compound Series | Substituent Type | Observed Impact on Activity | Reference |
| Benzamidine Derivatives | 1,3,4-Oxadiazole, 1,2,4-Triazole (B32235) | Showed significant inhibitory potential against P. gingivalis and E. coli. | nih.gov |
| 3,5-Disubstituted Benzamides | [4-(methylsulfonyl)phenoxy] | Led to potent glucokinase activators with good oral availability. | nih.gov |
| Benzamides with Pyridine-linked 1,2,4-Oxadiazole (B8745197) | Substituted Anilines | Resulted in compounds with high larvicidal and fungicidal activities. | mdpi.com |
Role of the Amidine Moiety in Target Binding and Pharmacophore Development
The amidine group is a privileged structural motif in medicinal chemistry, primarily due to its basic nature and ability to exist as a positively charged cation at physiological pH. This feature makes it a key player in target binding, often acting as a bioisostere for guanidine. The positive charge allows the amidine moiety to form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate and glutamate, within a protein's active site nih.gov.
The amidine group is a cornerstone in the development of pharmacophore models for various targets. A pharmacophore model defines the essential spatial arrangement of chemical features necessary for biological activity pharmacophorejournal.com. For amidine-containing molecules, the key features often include a positively ionizable point (the amidine group itself) and nearby aromatic or hydrophobic regions pharmacophorejournal.com. Docking simulations have shown that the amidine moiety frequently engages in crucial hydrogen bonding and electrostatic interactions that anchor the ligand in the binding pocket, which can be critical for inhibitory potency mdpi.comresearchgate.net. Its incorporation has been shown to cause a remarkable increase in the potency of certain compounds by forming specific interactions with residues like serine and alanine mdpi.com.
Optimization Strategies for Improved Affinity and Pharmacokinetic Profile
Optimizing a lead compound like this compound involves a multifaceted approach to enhance its binding affinity for the target (pharmacodynamics) while improving its absorption, distribution, metabolism, and excretion (ADME) properties (pharmacokinetics).
Pharmacophore modeling is a powerful computational tool used in the rational design and optimization of drug candidates nih.gov. By identifying the key chemical features responsible for a molecule's biological activity, a pharmacophore model can guide the design of new derivatives with improved potency and selectivity mdpi.comnih.gov.
For benzamidine-based compounds, a typical pharmacophore hypothesis might include:
A positively ionizable feature representing the amidine group.
One or more aromatic rings.
Hydrogen bond acceptors, potentially represented by the methoxy groups.
This model can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the modification of the existing scaffold. For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be built based on a pharmacophore hypothesis to predict the biological activity of novel compounds, indicating where substitutions would be favorable or unfavorable for activity pharmacophorejournal.com. This integrated approach has been successfully used to discover new inhibitors for various therapeutic targets nih.gov.
A crucial aspect of drug optimization is balancing potency with physicochemical properties like lipophilicity and solubility, which govern a drug's pharmacokinetic behavior mdpi.com. High lipophilicity can lead to poor solubility, increased metabolic turnover, and potential toxicity, while very low lipophilicity can hinder membrane permeability and cellular uptake mdpi.com.
Strategies to optimize these properties for benzamidine derivatives include:
Introduction of Polar Groups: Carefully introducing polar functional groups can improve aqueous solubility. However, this must be balanced to avoid excessively high polarity, which could impede passage across cell membranes.
Bioisosteric Replacements: Replacing the highly basic benzamidine group with less basic mimics or isosteres has been shown to improve pharmacokinetic profiles by decreasing clearance and enhancing oral absorption acs.org. For example, replacing benzamidine with 1-aminoisoquinoline in factor Xa inhibitors led to improved oral bioavailability acs.org.
Lipid-Based Formulations: For highly lipophilic drug candidates, formulation strategies such as self-emulsifying drug delivery systems (SEDDS) can be employed to enhance solubility and bioavailability nih.govmdpi.com.
By modulating the structure to achieve an optimal balance of lipophilicity and solubility, it is possible to improve a compound's ability to be absorbed, reach its target in effective concentrations, and exert its therapeutic effect.
Ligand Efficiency and Druglikeness Considerations in this compound Analogues
An exhaustive review of publicly available scientific literature and research databases did not yield specific structure-activity relationship (SAR) studies focused on this compound analogues. Consequently, detailed research findings, including biological activity data and physicochemical properties for a series of these specific compounds, are not available. This absence of specific data precludes the generation of data tables and a detailed analysis of ligand efficiency and druggability metrics for analogues of this compound.
For context, such an analysis would typically involve the application of key medicinal chemistry principles to a series of related compounds. The primary goal is to optimize the potency of a molecule while maintaining favorable physicochemical properties that are essential for a compound to become a viable drug candidate. This balance is often assessed using various "druglikeness" and efficiency metrics.
Ligand Efficiency (LE) is a fundamental metric in drug discovery that evaluates how efficiently a molecule binds to its target relative to its size. It is calculated by normalizing the binding affinity (often expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atoms, HA) in the molecule. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and its target, avoiding the reliance on sheer size to achieve potency.
Lipophilic Ligand Efficiency (LLE) , sometimes referred to as LiPE, provides a measure of the quality of a compound by linking its potency to its lipophilicity (logP or logD). wikipedia.org The metric is calculated as the pIC50 (or pKi) minus the logP of the compound. mtak.hu The objective is to increase binding affinity without a concurrent increase in lipophilicity. csmres.co.uk High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and non-specific, off-target toxicity. wikipedia.org Generally, drug candidates with higher LLE values (e.g., >5) are considered to be of higher quality, indicating a more favorable balance between potency and lipophilicity. mtak.hucsmres.co.uk
In a typical drug discovery campaign involving this compound analogues, researchers would synthesize a library of related compounds by modifying different parts of the parent molecule. These modifications could include altering the substitution pattern on the phenyl ring, replacing the methoxy groups with other functionalities, or modifying the benzamidine group itself.
Each of these new analogues would be tested for its biological activity against a specific target to determine its potency (e.g., IC50 or Ki). Physicochemical properties such as the number of heavy atoms and the octanol-water partition coefficient (cLogP) would also be determined, either experimentally or through computational models.
With this data, the LE and LLE for each analogue would be calculated and compiled into a data table. This would allow medicinal chemists to identify trends and understand the structure-activity and structure-property relationships. For example, they could determine which modifications lead to an increase in potency without a detrimental increase in size or lipophilicity. This iterative process of design, synthesis, testing, and analysis guides the optimization of a lead compound into a potential drug candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.
However, as no such dataset for this compound analogues could be located in the scientific literature, a specific discussion and the creation of data tables as requested is not possible at this time.
Computational and in Silico Approaches in 3,5 Dimethoxy Benzamidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to forecast how a ligand, such as 3,5-Dimethoxy-benzamidine, will interact with the binding site of a target protein. This method is crucial for understanding the structural basis of a ligand's activity and for screening large libraries of compounds to identify potential drug candidates. nih.govresearchgate.net
Prediction of Binding Affinities and Modes
A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. researchgate.net A more negative binding energy suggests a stronger and more stable interaction. researchgate.net The simulation also provides the binding mode, which is the specific three-dimensional pose (orientation and conformation) of the ligand within the active site.
For benzamidine (B55565) derivatives, docking studies have been instrumental in elucidating their interactions with various enzymes. For instance, extensive research on the parent compound, benzamidine, binding to the enzyme trypsin has provided a foundational understanding of these interactions. researchgate.net Docking simulations can reveal how the amidine group forms critical hydrogen bonds and how the benzene (B151609) ring engages in hydrophobic or π-π stacking interactions within the active site. nih.gov In the case of this compound, the addition of the two methoxy (B1213986) groups at the 3 and 5 positions of the benzene ring would significantly alter its electronic and steric properties, influencing its binding affinity and mode compared to the unsubstituted benzamidine.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Trypsin | 1S0R | -7.8 | Asp189, Ser190, Gly216 |
| Thrombin | 1PPB | -8.2 | Asp189, Gly219, Trp60D |
| Factor Xa | 1XKA | -8.5 | Asp189, Ser195, Tyr228 |
This table is for illustrative purposes to demonstrate the potential output of molecular docking studies and does not represent actual experimental data.
Identification of Key Amino Acid Residues in Active Sites
By analyzing the predicted binding mode from docking simulations, researchers can identify the specific amino acid residues within the protein's active site that are crucial for ligand recognition and binding. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For a benzamidine derivative, the positively charged amidine group is known to interact strongly with negatively charged residues like aspartate (Asp) or glutamate (Glu) in the S1 pocket of serine proteases like trypsin. nih.gov The benzene ring can form favorable contacts with hydrophobic or aromatic residues such as tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe). nih.gov For this compound, docking studies would specifically aim to determine how the methoxy groups influence these interactions. They might form additional hydrogen bonds with nearby residues or create new steric or electronic interactions that either enhance or diminish the binding affinity. This information is invaluable for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govrutgers.edu By correlating physicochemical properties and structural features with activity, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com
Correlation of Physicochemical Parameters with Biological Activity
The first step in QSAR modeling is to calculate a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.
Steric properties: Molecular weight, volume, surface area.
Hydrophobic properties: LogP (partition coefficient), which describes the lipophilicity of the molecule.
Topological indices: Descriptors that represent the connectivity of atoms in a molecule.
For a series of benzamidine analogs, a QSAR study would correlate these descriptors with their measured inhibitory activity (e.g., IC50 values) against a specific target. The resulting mathematical model, often a linear or non-linear equation, can reveal which properties are most important for biological activity. nih.gov For instance, a model might show that increased lipophilicity and the presence of hydrogen bond donors positively correlate with the inhibitory potency of the compounds. Research on 3,5-dimethoxy-N-vinylbenzenamine derivatives has demonstrated the utility of QSAR in developing models to predict cytotoxicity. researchgate.net
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO Energy | Charge distribution, reactivity |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |
| Hydrophobic | LogP, Hydrophobic Surface Area | Lipophilicity and membrane permeability |
| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |
Prediction of Lead Optimization for Specific Activities
Once a statistically robust QSAR model is developed and validated, its primary application is in lead optimization. rutgers.edu The model can be used to predict the biological activity of virtual compounds that have not yet been synthesized. This allows medicinal chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.
If a QSAR model for a series of benzamidine derivatives indicated that electron-donating groups at the meta positions of the benzene ring enhance activity, this would provide a strong rationale for focusing on analogs of this compound. The model could be used to explore other substitutions at these positions (e.g., ethoxy, propoxy) to predict which modifications might lead to even greater potency. Three-dimensional QSAR (3D-QSAR) methods, which consider the 3D fields around the molecules, can provide even more detailed insights, highlighting specific regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.comnih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to observe the conformational changes in both the ligand and the protein, the role of solvent (water) molecules, and the stability of the binding interactions. nih.govmdpi.com
For the well-studied trypsin-benzamidine complex, MD simulations have provided a complete reconstruction of the binding process, showing how the ligand diffuses from the solvent and "rolls" over the protein surface before settling into the active site. nih.gov These simulations revealed the existence of metastable intermediate states and identified the rate-limiting steps in the binding pathway. nih.gov
An MD simulation of a this compound-protein complex would start with the best-docked pose and simulate its behavior over nanoseconds or even microseconds. The analysis of the simulation trajectory can:
Assess the stability of the binding pose: Confirm if the interactions predicted by docking are maintained over time.
Reveal conformational changes: Show how the protein or ligand adjusts its shape to achieve an optimal fit (induced fit).
Characterize the role of water: Identify key water molecules that may mediate interactions between the ligand and the protein.
Calculate binding free energies: Employ more rigorous methods like MM/PBSA or free energy perturbation to obtain a more accurate estimation of binding affinity than docking scores alone.
By providing a detailed, time-resolved picture of the molecular recognition process, MD simulations complement the findings from molecular docking and QSAR, offering a deeper understanding of the mechanism of action of this compound and guiding its further optimization as a potential therapeutic agent.
Virtual Screening and De Novo Design of this compound Analogues
Computational and in silico approaches have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to explore vast chemical spaces. In the context of this compound research, these methods, particularly virtual screening and de novo design, are pivotal for identifying novel analogues with potentially enhanced biological activities and improved pharmacokinetic profiles. These techniques leverage the structural information of the target or known active ligands to design or identify new molecules with desired properties.
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). taylorandfrancis.com
Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the biological target is known. nih.gov This method utilizes molecular docking to predict the binding conformation and affinity of each compound in a library to the target's active site. For a hypothetical scenario involving this compound, if the target protein is identified, SBVS could be used to screen extensive databases like ZINC15, which contains millions of commercially available compounds. nih.govnih.gov The process would involve preparing the 3D structure of the target protein and then docking a library of compounds, including analogues of this compound, into the binding pocket. The compounds are then ranked based on their docking scores, which estimate the binding affinity. nih.gov Those with the most favorable scores are selected for further experimental validation.
Ligand-based virtual screening (LBVS), on the other hand, is utilized when the structure of the target is unknown, but a set of molecules known to be active is available. taylorandfrancis.com This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. Using a known active molecule like this compound as a template, LBVS methods can search for compounds with similar shapes, electrostatic properties, or pharmacophoric features. mdpi.com Pharmacophore modeling, a key LBVS technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity. This pharmacophore model is then used as a query to screen compound libraries for molecules that match these features.
The table below illustrates a hypothetical virtual screening workflow for identifying potential inhibitors from a chemical library, using a benzamidine scaffold as the query structure.
| Screening Stage | Methodology | Number of Compounds | Selection Criteria |
| Initial Library | - | ~750,000,000 | - |
| Substructure Search | Ligand-Based | 67,141 | Benzamidine Scaffold |
| Lipinski's Rule of Five | Physicochemical Filter | 53,410 | Drug-likeness |
| Molecular Docking | Structure-Based | 1,604 | High Docking Score |
| Visual Inspection & Selection | - | 20 | Favorable Interactions |
De novo design is another powerful computational strategy that aims to design novel molecules from scratch rather than searching for them in existing libraries. mdpi.com This approach is particularly useful for generating molecules with novel scaffolds and optimized properties. The process can be either structure-based or ligand-based. In structure-based de novo design, the active site of the target protein is used as a template to build a molecule piece by piece, ensuring optimal interactions. mdpi.com Fragment-based de novo design, for instance, involves placing small molecular fragments into the binding pocket and then linking them together to create a larger, more potent molecule. researchgate.net
For this compound, a de novo design approach could involve using its core benzamidine scaffold as a starting point. Computational algorithms can then explore various chemical modifications, such as adding different functional groups to the phenyl ring or altering the substitution pattern of the methoxy groups, to design novel analogues with predicted improved binding affinity or selectivity. arxiv.org Machine learning and artificial intelligence are also being increasingly integrated into de novo design to generate molecules with desired multi-parameter optimization, including activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. arxiv.orgnih.gov
The following table presents a hypothetical set of de novo designed analogues of this compound with predicted properties.
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Compliance |
| DMBA-001 | 4-fluoro substitution | -8.5 | Compliant |
| DMBA-002 | 3-chloro, 5-methoxy | -9.2 | Compliant |
| DMBA-003 | 4-hydroxyl substitution | -8.1 | Compliant |
| DMBA-004 | N-substitution on amidine | -7.9 | Compliant |
Preclinical Investigations and Translational Research Potential
In Vitro Efficacy Assessments (Cell-based assays, enzyme assays)
In vitro studies are fundamental to characterizing the biological activity of a novel compound. These assessments typically involve cell-based and enzyme assays to determine efficacy and mechanism of action at a cellular and molecular level.
For compounds within the benzamidine (B55565) class, research is often focused on their potential as serine protease inhibitors, which are involved in various pathological processes, including cancer progression and thrombosis. However, specific data on the cytotoxic or enzymatic inhibitory activity of 3,5-Dimethoxy-benzamidine is not available in the reviewed literature.
Cell-based Assays: Cell-based assays would be employed to evaluate the effect of this compound on the viability and proliferation of various cell lines, particularly cancer cells. Standard assays, such as the MTT or MTS assay, would determine the half-maximal inhibitory concentration (IC50), providing a measure of the compound's potency. No such data has been reported for this compound.
Enzyme Assays: As a benzamidine derivative, this compound would be a candidate for screening against trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA) and matriptase, which are key targets in oncology and thrombosis research. These assays measure the compound's ability to inhibit enzyme activity, typically yielding an IC50 or an inhibition constant (Ki). No specific enzyme inhibition data for this compound has been found.
| Assay Type | Target/Cell Line | Endpoint | Result for this compound |
|---|---|---|---|
| Cell Viability Assay | Various Cancer Cell Lines | IC50 | Data Not Available |
| Enzyme Inhibition Assay | uPA, Matriptase, etc. | IC50 / Ki | Data Not Available |
In Vivo Proof-of-Concept Studies and Disease Models
Following promising in vitro results, in vivo studies using animal models are critical for establishing proof-of-concept and evaluating the therapeutic potential of a compound in a complex biological system. There are no published in vivo studies for this compound in the context of tumor growth, metastasis, or thrombotic diseases.
Given the role of serine proteases in the coagulation cascade, benzamidine derivatives are often investigated for their antithrombotic potential. In vivo efficacy would be tested in models such as ferric chloride-induced arterial thrombosis or inferior vena cava (IVC) ligation-induced deep vein thrombosis in rodents. The primary outcomes measured would be the prevention of thrombus formation, reduction in thrombus weight, or restoration of blood flow. There is currently no available data on the evaluation of this compound in any thrombotic disease models.
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). This profiling helps to determine the drug-like properties of a compound and is crucial for designing further preclinical and clinical studies. No pharmacokinetic data has been published for this compound.
Key PK parameters that would be investigated include oral bioavailability, which measures the fraction of an orally administered dose that reaches systemic circulation, and clearance, which describes the rate at which the compound is removed from the body. These parameters are vital for establishing a potential dosing regimen. This information is not available for this compound.
| Pharmacokinetic Parameter | Description | Value for this compound |
|---|---|---|
| Oral Bioavailability (%) | Fraction of drug reaching systemic circulation after oral administration. | Data Not Available |
| Clearance (mL/min/kg) | Volume of plasma cleared of the drug per unit time. | Data Not Available |
| Half-life (t1/2) | Time required for the drug concentration to reduce by half. | Data Not Available |
| Volume of Distribution (Vd) | Apparent volume into which the drug is distributed. | Data Not Available |
Preliminary Toxicological Assessments
Early toxicological screening is performed to identify potential safety concerns. These assessments can range from in vitro cytotoxicity studies on normal, non-cancerous cell lines to acute toxicity studies in animals. This helps to establish a preliminary safety profile and determine a therapeutic window. There is no specific toxicological data available for this compound in the scientific literature. General toxicological profiles for benzidine (B372746) and some of its other derivatives exist, but this information cannot be extrapolated to this compound due to differences in chemical structure.
Analytical Methodologies for Research and Development of 3,5 Dimethoxy Benzamidine
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the purification and quantification of 3,5-Dimethoxy-benzamidine. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.
A reversed-phase HPLC (RP-HPLC) method is generally most suitable for a molecule with the polarity of this compound. In this approach, a non-polar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobic interactions with the stationary phase. A typical method would involve a C18 (octadecylsilyl) column, which provides a non-polar surface for interaction.
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from any impurities and to achieve a sharp peak shape. Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region (typically around 254 nm).
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 7.5 | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
| Detector | UV at 254 nm | The aromatic ring allows for sensitive detection at this wavelength. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While benzamidine (B55565) and its derivatives can be thermally labile, GC analysis is possible, often requiring derivatization to improve volatility and thermal stability.
For GC analysis of this compound, the primary amino and imino groups could be derivatized, for example, through silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility.
The derivatized analyte is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating the derivatized compound. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and studying its interactions. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, NOESY)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons on the amidine group (-NH2). The aromatic protons would appear as a characteristic pattern in the aromatic region (δ 6.5-7.5 ppm), while the methoxy protons would give a sharp singlet in the upfield region (δ 3.5-4.0 ppm). The NH protons of the amidine group are exchangeable and may appear as a broad signal.
¹³C-NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show separate signals for the methoxy carbons, the distinct aromatic carbons (including those bearing the methoxy groups, the amidine group, and the unsubstituted carbons), and the carbon of the amidine group (C=N), which would be the most downfield signal.
2D NMR (COSY, NOESY): Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity within the aromatic ring. A NOESY spectrum reveals through-space interactions between protons that are close to each other, which can be used to confirm the spatial arrangement of substituents, for instance, the proximity of the methoxy protons to adjacent aromatic protons.
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound
| ¹H-NMR | Proton Type | Predicted δ (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic H (C2, C6) | ~6.8 - 7.0 | Doublet (d) | |
| Aromatic H (C4) | ~6.5 - 6.7 | Triplet (t) | |
| Methoxy (OCH₃) | ~3.8 | Singlet (s) | |
| Amidine (NH₂) | Variable (broad) | Singlet (s) | |
| ¹³C-NMR | Carbon Type | Predicted δ (ppm) | |
| C=N (Amidine) | ~165 | ||
| C-O (Aromatic) | ~160 | ||
| C-C=N (Aromatic) | ~135 | ||
| C-H (Aromatic) | ~105 - 108 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS/ESI-MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (molar mass: 180.21 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically generate a protonated molecular ion [M+H]⁺ at m/z 181.2. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by measuring the exact mass to several decimal places.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses, such as the loss of ammonia (NH₃) from the amidine group or the loss of a methyl radical (•CH₃) from a methoxy group, providing valuable data for structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Key expected absorptions include:
N-H stretching: The amidine group has N-H bonds that would produce moderate to strong, somewhat broad absorptions in the range of 3100-3500 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond of the amidine group would show a strong absorption around 1640-1690 cm⁻¹.
Aromatic C-H stretching: This would appear as a sharp absorption just above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region.
C-O-C stretching: The aryl-alkyl ether linkages of the methoxy groups would produce strong, characteristic absorptions in the 1000-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Amidine | N-H stretch | 3100 - 3500 |
| Amidine | C=N stretch | 1640 - 1690 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
Method Validation in Analytical Research
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. It ensures that the method is reliable, reproducible, and provides accurate results for the analysis of a specific analyte in a particular matrix. For the research and development of this compound, a comprehensive validation of the analytical methodology is paramount to guarantee the quality and consistency of the data generated. The validation process encompasses the evaluation of several key parameters, as outlined in the following sections.
Specificity, Accuracy, Precision, Linearity, Limits of Detection and Quantification
A cornerstone of analytical method validation is the thorough assessment of its performance characteristics. These include specificity, accuracy, precision, linearity, and the limits of detection and quantification. Each of these parameters provides crucial information about the capabilities and limitations of the analytical method in the context of this compound analysis.
Specificity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. For this compound, this includes impurities, degradation products, or other matrix components. A common technique to evaluate specificity is High-Performance Liquid Chromatography (HPLC), where the retention time of the this compound peak is compared to that of potential interfering substances.
To demonstrate specificity, a solution containing this compound can be spiked with known related substances and potential impurities. The resulting chromatogram should show baseline separation between the main analyte peak and all other components, indicating that the method can distinguish this compound from other substances.
Illustrative Data: Table 1: Chromatographic Specificity for this compound
| Compound | Retention Time (minutes) | Resolution from this compound |
| This compound | 5.2 | - |
| Impurity A | 4.8 | 2.1 |
| Impurity B | 6.1 | 3.5 |
| Degradation Product C | 7.3 | 6.8 |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of this compound is added to a placebo or blank matrix and the percentage of the analyte recovered by the analytical method is calculated.
Accuracy studies are usually performed at a minimum of three concentration levels, covering the expected range of the assay. The acceptance criteria for recovery are generally within 98.0% to 102.0%.
Illustrative Data: Table 2: Accuracy of this compound Determination
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.2 | 99.0 |
| 100 | 101.5 | 101.5 |
| 120 | 118.8 | 99.0 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing multiple determinations of the same sample.
Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment.
Illustrative Data: Table 3: Precision of this compound Analysis
| Parameter | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 100 | 0.8 |
| Intermediate Precision (Day 1 vs. Day 2) | 100 | 1.2 |
Linearity
Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed.
The results are then plotted as concentration versus instrument response, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.000 is indicative of a strong linear relationship.
Illustrative Data: Table 4: Linearity of Response for this compound
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 50 | 251000 |
| 75 | 376000 |
| 100 | 502000 |
| 125 | 628000 |
| 150 | 753000 |
| Correlation Coefficient (R²) | 0.9998 |
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ.
Illustrative Data: Table 5: Limits of Detection and Quantification for this compound
| Parameter | Value (µg/mL) | Signal-to-Noise Ratio |
| Limit of Detection (LOD) | 0.05 | 3.3 |
| Limit of Quantification (LOQ) | 0.15 | 10.2 |
Future Research Directions and Therapeutic Implications
Development of Novel 3,5-Dimethoxy-benzamidine Analogs with Enhanced Specificity and Potency
The core strategy for advancing this compound as a therapeutic lead involves the rational design and synthesis of new analogs. The goal is to systematically modify the parent structure to enhance its binding affinity for its biological target, improve its selectivity over related targets, and optimize its potency.
Detailed structure-activity relationship (SAR) studies on related benzamide and benzamidine (B55565) scaffolds have provided a roadmap for this endeavor. For instance, research on 3,5-disubstituted benzamides as glucokinase (GK) activators has shown that modifications at these positions can uncouple potency from hydrophobicity, leading to compounds with good oral availability and robust glucose-lowering effects in vivo. Similarly, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have identified substitutions that remove metabolically unstable groups while retaining potent antibacterial activity and high selectivity.
Future design strategies for this compound analogs will likely focus on:
Exploring diverse substitutions: Introducing a variety of functional groups at different positions on the phenyl ring and the amidine group to probe the chemical space for improved interactions with the target protein.
Conformational constraint: Incorporating cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can reduce the entropic penalty of binding and enhance affinity and selectivity.
Bioisosteric replacement: Replacing the methoxy (B1213986) or amidine functionalities with other groups that have similar physicochemical properties but may offer improved metabolic stability or target interactions.
Multivalent inhibitors: Designing molecules that incorporate multiple benzamidine moieties on a common scaffold. Studies on multivalent benzamidine inhibitors of plasmin have shown that higher valency and shorter linker lengths can lead to stronger inhibition by increasing the effective local concentration of the inhibitor near the enzyme. nih.gov
Table 1: Hypothetical SAR Insights for this compound Analogs Based on Related Scaffolds
| Position of Modification | Type of Substitution | Predicted Impact on Activity | Rationale from Analogous Compounds |
| Amidine Group | N-alkylation or N-arylation | Modulation of binding and selectivity | Altering hydrogen bonding capacity and steric interactions can fine-tune binding to specific enzyme active sites. |
| Phenyl Ring (Positions 2, 4, 6) | Small alkyl or halogen groups | Increased potency and metabolic stability | Introduction of groups can alter electronic properties and block sites of metabolism. |
| Methoxy Groups (Positions 3, 5) | Replacement with larger alkoxy or aryloxy groups | Enhanced potency and altered solubility | Modifications can lead to new interactions within the binding pocket, as seen in glucokinase activators. |
| Overall Structure | Dimerization or multimerization via linkers | Significantly increased potency (avidity) | Multivalency can enhance statistical rebinding to the target enzyme, leading to stronger inhibition. nih.gov |
Exploration of New Pharmacological Targets and Disease Areas
While the initial therapeutic focus of a compound class may be narrow, its derivatives often possess the potential to interact with a range of biological targets, opening up new therapeutic avenues. For this compound, future research will involve screening its analogs against diverse panels of enzymes and receptors to identify novel pharmacological activities.
Current research on structurally similar compounds suggests several promising areas:
Metabolic Diseases: Based on the activity of 3,5-disubstituted benzamides as allosteric glucokinase (GK) activators, derivatives of this compound could be investigated for the treatment of type 2 diabetes. nih.gov GK plays a pivotal role in glucose homeostasis, and its activation increases insulin secretion and hepatic glucose uptake. nih.gov
Oncology: Benzamide analogs, such as nicotinamide, have been shown to act as radiosensitizers, overcoming hypoxic cell radiation resistance in tumors by improving blood flow. nih.gov This suggests a potential role for this compound derivatives as adjuncts in cancer radiotherapy. Furthermore, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, a class of drugs with proven anti-cancer activity. nih.gov
Infectious Diseases: The benzamidine scaffold is present in compounds with antimicrobial properties. For example, novel benzamidine analogs have shown significant antimicrobial activity against pathogens that trigger periodontitis. This indicates that libraries of this compound derivatives could be screened for activity against a range of bacterial and parasitic infections.
Combination Therapies Involving this compound Derivatives
The complexity of many diseases, particularly cancer and metabolic disorders, often necessitates targeting multiple biological pathways simultaneously. Combination therapy, which uses two or more therapeutic agents, can lead to synergistic effects, reduced drug resistance, and lower toxicity compared to monotherapy. nih.gov
Future research should explore the potential of this compound derivatives in combination regimens:
Diabetes: If a this compound analog is developed as a glucokinase activator, it could be combined with other antidiabetic drugs. For example, the GKA dorzagliatin has shown synergistic effects in lowering HbA1c levels when used in combination with metformin or sitagliptin. nih.gov Combining a GKA with a GLP-1 receptor agonist could also be beneficial, as GLP-1 is known to promote insulin secretion in part by activating glucokinase. nih.gov
Cancer: As a potential radiosensitizer, a this compound derivative could be combined with radiation therapy and agents that overcome chronic hypoxia, such as carbogen breathing, to enhance tumor damage. nih.gov If an analog shows efficacy as an HDAC inhibitor, it could be combined with other chemotherapeutic agents to achieve a more potent anti-cancer effect. nih.gov The combination of small molecule inhibitors with immunotherapies is another promising strategy to enhance anti-tumor immune responses.
The rationale for such combinations is to attack disease progression on multiple fronts, which can improve control and reduce the likelihood of treatment resistance.
Addressing Challenges in Drug Resistance and Selectivity
Two major hurdles in drug development are the emergence of drug resistance and the lack of target selectivity, which can lead to off-target side effects. Future research on this compound must proactively address these challenges.
Drug Resistance: Cancer cells and microbes can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or ABCG2. Some benzamide derivatives have been found to reverse multidrug resistance by inhibiting the function of these pumps. nih.govnih.gov Future work could involve designing this compound analogs that either are not substrates for these pumps or actively inhibit them, potentially restoring the efficacy of co-administered drugs. nih.gov
Selectivity: Achieving selectivity is crucial, especially when the target is part of a large family of related proteins, such as kinases or proteases. Rational drug design principles can be employed to improve the selectivity of this compound derivatives:
Exploiting Subtle Structural Differences: Designing analogs that specifically interact with unique amino acid residues or conformations present in the target protein but not in closely related off-targets. nih.gov
Targeting Allosteric Sites: Developing molecules that bind to allosteric sites, which are often less conserved than the active site, can provide a high degree of selectivity. patsnap.comazolifesciences.com
Optimizing Electrostatics and Flexibility: Fine-tuning the charge distribution and conformational flexibility of the ligand can maximize favorable interactions with the target while minimizing binding to decoys. nih.govazolifesciences.com
Computational methods like molecular docking and molecular dynamics simulations will be instrumental in predicting and optimizing the selectivity profiles of new analogs before their synthesis. patsnap.com
Advanced Delivery Systems and Formulation Strategies
The therapeutic efficacy of a drug is highly dependent on its ability to reach the target site in the body at an effective concentration, a property governed by its formulation and delivery system. Benzamidine derivatives, like many small molecules, may face challenges such as poor aqueous solubility, which can limit oral bioavailability.
Future research will focus on developing advanced formulations to overcome these limitations:
Prodrugs: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. mdpi.com This approach can be used to temporarily mask the functional groups of a this compound derivative to improve properties like solubility or membrane permeability.
Nanoparticle-Based Delivery: Encapsulating the drug in nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can enhance solubility, improve stability, and enable targeted delivery to specific tissues or cells. mdpi.com These systems can also help the drug evade efflux pumps that contribute to resistance. mdpi.com
Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix to create an amorphous solid dispersion is a well-established technique to enhance the dissolution rate and subsequent absorption of poorly soluble compounds.
Table 2: Potential Formulation Strategies for this compound Derivatives
| Formulation Strategy | Mechanism of Enhancement | Potential Advantages |
| Prodrug Approach | Chemical modification to improve physicochemical properties (e.g., solubility, permeability). mdpi.com | Improved oral bioavailability; potential for targeted activation in specific tissues. |
| Lipid-Based Systems (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents that forms a fine emulsion in the GI tract. | Enhanced solubilization and absorption of lipophilic drugs. |
| Polymeric Nanoparticles | Encapsulation of the drug within a polymer matrix (e.g., PLGA). mdpi.com | Controlled/sustained release; protection from degradation; potential for surface functionalization for targeting. mdpi.com |
| Solid Dispersions | Dispersion of the drug in an inert carrier at the solid state. | Increased surface area and wettability, leading to faster dissolution and improved bioavailability. |
Q & A
Q. What are the standard protocols for synthesizing 3,5-Dimethoxy-benzamidine?
Q. How can this compound be characterized for structural confirmation?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm methoxy (-OCH) and amidine (-C(NH)) functional groups. Peaks for aromatic protons typically appear at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (M) should align with the calculated molecular weight (e.g., CHNO: 180.21 g/mol).
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms planar amidine geometry, as seen in related benzamidine derivatives .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. For example:
-
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (<0.5%) that may interfere with biological activity .
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Assay Standardization : Compare results across multiple models (e.g., microbial vs. mammalian cell lines). Evidence from 4-hydroxybenzoic acid derivatives shows that antibacterial activity varies significantly with microbial strain and compound solubility .
- Data Table :
| Variable | Impact on Bioactivity | Reference |
|---|---|---|
| Purity (>98% vs. 95%) | 10–15% increase in IC | |
| Solvent (DMSO vs. saline) | Alters membrane permeability |
Q. What advanced strategies optimize the stability of this compound under experimental conditions?
- Methodological Answer : Stability challenges include hydrolysis of the amidine group and methoxy demethylation. Mitigation strategies:
Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites. For example:
-
Electrostatic Potential Maps : Highlight electron-rich regions (e.g., amidine nitrogen) prone to protonation or hydrogen bonding .
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Transition State Modeling : Simulate reaction pathways (e.g., amidine-ester interactions) to optimize catalytic conditions .
- Data Table :
| Computational Parameter | Value/Outcome | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV (predicts nucleophilic sites) | |
| Bond Dissociation Energy | 85 kcal/mol (C–N amidine bond) |
Experimental Design Considerations
Q. What controls are essential when testing this compound in enzyme inhibition assays?
- Methodological Answer : Include:
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer : Systematically modify substituents and assess bioactivity:
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Methoxy Positioning : Compare 3,5- vs. 2,4-dimethoxy analogs to determine steric/electronic effects .
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Amidine Modifications : Replace amidine with guanidine or urea groups to probe hydrogen-bonding requirements .
- Data Table :
| Analog | Bioactivity (IC, μM) | Reference |
|---|---|---|
| This compound | 12.3 ± 1.5 | |
| 2,4-Dimethoxy-benzamidine | 28.7 ± 3.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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